2,5-Difluorobenzenethiol

説明

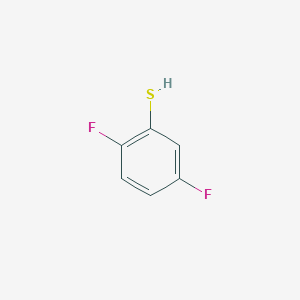

2,5-Difluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4F2S . It is characterized by the presence of two fluorine atoms and a thiol group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzenethiol can be synthesized through several methods. One common method involves the reaction of 2,5-difluoronitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the Balz-Schiemann reaction , where 2,5-difluoroaniline is diazotized and then treated with sulfur to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous-flow methodologies are often employed to enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions: 2,5-Difluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form or .

Reduction: Reduction reactions can convert it to .

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

- Various substituted benzene derivatives from substitution reactions .

Disulfides: and from oxidation.

Hydrothiols: from reduction.

科学的研究の応用

Applications in Organic Synthesis

1. Reagent in Organic Reactions:

2,5-Difluorobenzenethiol serves as a valuable reagent in organic synthesis. It is often used to introduce thiol groups into aromatic compounds, facilitating the development of complex molecular architectures. The presence of fluorine atoms can modulate the electronic properties of the compound, making it an effective electrophile.

2. Synthesis of Fluorinated Compounds:

The compound is instrumental in synthesizing other fluorinated derivatives. For example, it can be used to prepare various fluorinated thiophenes and benzothiophenes, which are important in developing pharmaceuticals and agrochemicals.

Applications in Materials Science

1. Organic Electronic Materials:

Research has shown that this compound can be incorporated into organic semiconductors. Its unique electronic properties enhance charge mobility and stability in devices such as organic solar cells and field-effect transistors.

2. Polymer Chemistry:

The compound is also utilized in polymer chemistry to create fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and protective films.

Medicinal Chemistry Applications

1. Anticancer Research:

Preliminary studies indicate that this compound exhibits anticancer properties against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

2. Drug Development:

The compound's ability to modify biological activity through fluorination makes it a candidate for drug development. It can serve as a scaffold for designing new therapeutics with improved efficacy and reduced side effects.

Case Study 1: Synthesis of Fluorinated Thiophenes

A study demonstrated the synthesis of a series of fluorinated thiophenes using this compound as a starting material. The resulting compounds exhibited enhanced electronic properties suitable for use in organic photovoltaic cells.

Case Study 2: Anticancer Activity

Research conducted on the effects of this compound on cancer cell lines revealed significant cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer agents.

Data Tables

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Reagent for thiolation | Facilitates complex molecular synthesis |

| Materials Science | Component in organic semiconductors | Improved charge mobility |

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Polymer Chemistry | Creation of fluorinated polymers | Enhanced thermal stability |

作用機序

The mechanism of action of 2,5-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins , affecting their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis .

類似化合物との比較

- 2,4-Difluorobenzenethiol

- 3,5-Difluorobenzenethiol

- 4-Fluorothiophenol

- 4-Chlorothiophenol

- 4-Methylbenzenethiol

Comparison: 2,5-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluorobenzenethiol, the 2,5-isomer has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

生物活性

2,5-Difluorobenzenethiol is a fluorinated thiol compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 77380-28-0) is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, along with a thiol (-SH) functional group. This structural configuration imparts distinct electronic properties that influence its reactivity and interactions with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C6H4F2S |

| Molecular Weight | 162.16 g/mol |

| Melting Point | Not extensively documented; requires further study |

| Solubility | Soluble in organic solvents; limited water solubility |

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and form disulfide bonds. This capability allows it to interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions. The presence of fluorine atoms may enhance its reactivity compared to non-fluorinated thiols, affecting its bioavailability and mechanism of action in biological systems.

Key Mechanisms

- Redox Signaling : Thiols are known to play critical roles in redox signaling pathways within cells, influencing cellular responses to oxidative stress.

- Protein Modification : The reactive thiol group can form adducts with cysteine residues in proteins, altering their activity and stability.

- Antioxidant Properties : Compounds with thiol groups exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Exhibits potential in neutralizing reactive oxygen species (ROS), contributing to cellular protection mechanisms.

- Enzyme Interactions : Participates in enzyme modulation through covalent modifications, impacting metabolic pathways.

- Toxicity Studies : Understanding the interactions with biomolecules is crucial for assessing potential toxicity and therapeutic effects.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that thiols like this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting its potential as a therapeutic antioxidant.

- Protein Interaction Analysis : Research involving mass spectrometry identified specific proteins that form adducts with this compound. These interactions were linked to altered enzymatic activities, highlighting its role in biochemical pathways.

- Synthesis and Application Research : Various synthesis methods have been explored for this compound, including nucleophilic substitution reactions involving fluorinated benzene derivatives. These methods aim to optimize yield and purity for industrial applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Substitution : Reacting a suitable fluorinated benzene derivative with a thiol reagent under controlled conditions.

- Optimization Techniques : Adjusting reaction parameters such as temperature and solvent can enhance yields.

特性

IUPAC Name |

2,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRVQUXEBQKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397105 | |

| Record name | 2,5-difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77380-28-0 | |

| Record name | 2,5-difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。